molecular formula C₁₂H₂₂O B1145893 (5Z,7E)-dodeca-5,7-dien-1-ol CAS No. 73416-71-4

(5Z,7E)-dodeca-5,7-dien-1-ol

Cat. No.: B1145893
CAS No.: 73416-71-4
M. Wt: 182.3
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Description

(5Z,7E)-dodeca-5,7-dien-1-ol is a biologically significant Lepidopteran sex pheromone component utilized in ecological and integrated pest management (IPM) research. It has been identified as a key sex-specific signal emitted by female moths, including species within the Dendrolimus genus such as the pine caterpillar ( Dendrolimus punctatus ) and the pine moth ( Dendrolimus spectabilis ), to attract conspecific males for mating . The compound's primary research value lies in its application as a potent and species-specific attractant in field trapping studies. Field experiments have demonstrated that traps baited specifically with the (5Z,7E)-isomer successfully capture significant numbers of male moths, whereas other stereoisomers are largely ineffective, underscoring the critical importance of its precise geometric configuration in olfactory communication . This makes it an invaluable tool for monitoring pest populations, studying insect mating behaviors, and developing environmentally benign control strategies that reduce reliance on broad-spectrum insecticides . The mechanism of action involves the volatile emission of the pheromone by females, which is detected by the highly sensitive olfactory receptors on the antennae of male moths, triggering anemotactic flight behavior and leading them to the source. Research into this and related pheromone compounds is fundamental to advancing the understanding of chemical ecology and developing sustainable pheromone-based pest control methods .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z,7E)-dodeca-5,7-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5+,8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDKGQZMLJXRJX-MDAAKZFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=C\CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Natural Production Mechanisms in Insect Species

Elucidation of Fatty Acid Precursors for Dodecadienol Synthesis

The biosynthesis of (5Z,7E)-dodeca-5,7-dien-1-ol, like many moth sex pheromones, originates from fatty acid metabolism. nih.govcapes.gov.br Research has shown that common saturated fatty acids, such as palmitic acid (16:Acid) and stearic acid (18:Acid), serve as the primary precursors. capes.gov.brpnas.org These fatty acids undergo a series of modifications, including desaturation and chain-shortening, to produce the final C12 alcohol. nih.govpnas.org

In the pine caterpillar moth, Dendrolimus punctatus, studies have revealed that stearic acid is a key precursor. researchgate.net It undergoes an initial desaturation followed by chain-shortening to form the C12 backbone of the pheromone. researchgate.net Similarly, research on other lepidopteran species has confirmed that the carbon chain length of the final pheromone is determined by the starting fatty acid and the subsequent chain-shortening steps. pnas.org

Precursor Fatty AcidIntermediate(s)Final ProductInsect Species Example
Stearic Acid (18:Acid)(Z)-11-octadecenoic acylThis compoundDendrolimus punctatus
Palmitic Acid (16:Acid)Varies depending on speciesOther pheromone componentsTrichoplusia ni, Helicoverpa assulta

Enzymatic Transformations in this compound Biosynthesis

The conversion of fatty acid precursors into this compound is orchestrated by a suite of specialized enzymes within the pheromone gland. These enzymes catalyze specific reactions, including the introduction of double bonds, shortening of the carbon chain, and modification of the functional group.

Role of Desaturase Enzymes (e.g., Δ11- and Δ9-desaturases) in Double Bond Introduction

Fatty acyl-CoA desaturases (FADs) are critical enzymes that introduce double bonds at specific positions in the fatty acid chain, a key step in creating the unique structure of pheromones. nih.govbiologists.com In the biosynthesis of this compound in Dendrolimus punctatus, two key types of desaturases are involved: Δ11- and Δ9-desaturases. researchgate.net

A Δ11-desaturase, specifically Dpu-Δ11(2)-LPAE, performs the initial (Z)-11 desaturation of stearic acid to produce (Z)-11-octadecenoic acyl. researchgate.net Subsequently, another desaturase, which can be either a modified Δ11-desaturase (Dpu-Δ11(1)-APSQ) or a Δ9-desaturase (Dpu-Δ9-KPSE), is responsible for introducing the second double bond to form the conjugated diene system. researchgate.net The Dpu-Δ9-KPSE enzyme has been shown to produce E9 mono-unsaturated fatty acids and, when provided with (Z)-7-tetradecenoic acyl, can form the (Z7,E9)-tetradecadienoic UFA, a precursor that can be shortened to the final diene. researchgate.net

The evolution of these desaturases has allowed for remarkable diversity in pheromone structures. nih.gov Mutations in desaturase genes can lead to changes in the position and geometry of double bonds, contributing to the specificity of chemical signals between different species. researchgate.net

Chain-Shortening Mechanisms via Beta-Oxidation in Pheromone Glands

Following desaturation, the fatty acid chain is often shortened to the required length for the final pheromone component. This process is believed to occur through a modified version of the peroxisomal fatty acid β-oxidation pathway. alfa-chemistry.comresearchgate.net In this pathway, the carbon chain is shortened by two carbons in each cycle. pnas.org

In the case of this compound synthesis in D. punctatus, the (Z)-11-octadecenoic acyl intermediate undergoes chain shortening to yield a (Z)-5-dodecenoic acyl precursor. researchgate.net This limited chain-shortening is a crucial step that adds to the diversity of pheromone components by generating molecules of different chain lengths. pnas.org While the general mechanism is understood, the specific enzymes involved in this controlled chain-shortening within the pheromone gland are still under investigation. nih.gov

Reductase Activities in Terminal Hydroxyl Group Formation

The final step in the biosynthesis of this compound is the reduction of the fatty acyl-CoA precursor to the corresponding alcohol. This reaction is catalyzed by fatty acyl-CoA reductases (FARs). oup.com These enzymes are responsible for converting the terminal carboxyl group into a hydroxyl group, forming the final alcohol pheromone component. oup.combiorxiv.org

The specificity of FARs can vary, with some showing a preference for certain chain lengths and degrees of unsaturation. uva.nl In the context of this compound, a specific FAR in the pheromone gland of the producing insect would act on the (5Z,7E)-dodeca-5,7-dienoyl-CoA intermediate to yield the final alcohol product.

Genetic Regulation and Expression of Pheromone Biosynthesis Genes

The production of sex pheromones is a tightly regulated process, both spatially and temporally. The genes encoding the biosynthetic enzymes, such as desaturases and reductases, are often expressed exclusively in the female's pheromone gland. uva.nlnih.gov This tissue-specific expression ensures that pheromone production is localized to the appropriate organ.

The expression of these genes is often under hormonal control. nih.gov In many moth species, the Pheromone Biosynthesis Activating Neuropeptide (PBAN) plays a pivotal role in initiating pheromone production. uva.nlentomology2.or.kr PBAN, released from the subesophageal ganglion, binds to receptors on the pheromone gland cells, triggering a signal transduction cascade that activates the enzymes involved in the biosynthetic pathway. uva.nlentomology2.or.kr This regulation ensures that pheromone is produced and released at the optimal time for mating.

Furthermore, the evolution of pheromone blends can be driven by changes in the regulation of these biosynthetic genes. pnas.org The activation of a different desaturase gene, for instance, can lead to a significant shift in the pheromone components produced, potentially leading to reproductive isolation and speciation. pnas.org

Interspecies Variation in Dodecadienol Biosynthetic Routes

While the general principles of fatty acid-derived pheromone biosynthesis are conserved, there is significant variation in the specific enzymes and pathways used by different insect species. nih.gov This variation is evident in the production of dodecadienol isomers. For example, the codling moth, Cydia pomonella, produces (E,E)-8,10-dodecadienol, which involves an unusual E9 desaturation followed by the formation of a conjugated diene system. researchgate.netbiorxiv.org

The diversity of desaturase enzymes is a major contributor to this interspecies variation. biorxiv.org Different desaturases can have distinct substrate specificities and produce double bonds in different positions and configurations (Z or E). nih.gov This has led to the evolution of a wide array of pheromone structures, each tailored for species-specific communication. biologists.com The study of these variations across different species provides valuable insights into the evolutionary processes that shape chemical communication systems in insects. science.gov

EnzymeFunctionVariation Across Species
Desaturases Introduce double bondsExhibit diverse substrate specificities, regio- and stereospecificities, leading to different double bond positions and geometries (e.g., Δ9, Δ11, Δ14 desaturases). pnas.orgnih.gov
Chain-shortening enzymes Shorten the fatty acid carbon chainThe extent of chain shortening varies, resulting in pheromones of different lengths. pnas.org
Reductases Reduce the terminal carboxyl group to an alcoholShow preferences for specific fatty acyl-CoA substrates, influencing the final alcohol produced. uva.nl

Advanced Methodologies for Chemical Synthesis of 5z,7e Dodeca 5,7 Dien 1 Ol

Strategies for Stereoselective Diene Construction

The creation of the conjugated (5Z,7E)-diene core of dodeca-5,7-dien-1-ol relies on carbon-carbon bond-forming reactions that can precisely control the geometry of the newly formed double bonds. Methodologies such as the Wittig reaction, palladium-catalyzed couplings, and hydrozirconation have proven to be effective in this regard. lew.ro

Wittig Reactions and Their Stereochemical Control

The Wittig reaction is a powerful tool for alkene synthesis, but controlling its stereochemical outcome is a significant challenge. numberanalytics.com The geometry of the resulting alkene is heavily influenced by the nature of the phosphorus ylide and the reaction conditions. numberanalytics.comwikipedia.org

Ylide Stabilization : Unstabilized ylides, such as those with alkyl substituents, generally lead to the formation of (Z)-alkenes. wikipedia.org Conversely, stabilized ylides, which contain electron-withdrawing groups like esters or ketones, predominantly yield (E)-alkenes. wikipedia.org For semi-stabilized ylides, where the substituent is an aryl or vinyl group, the selectivity is often poor. researchgate.net

Reaction Conditions : The presence of lithium salts can significantly impact the stereochemical outcome, often favoring the (E)-alkene. wikipedia.orgpitt.edu Therefore, conducting the reaction under salt-free conditions is crucial for achieving high (Z)-selectivity. pitt.eduresearchgate.net The choice of solvent and temperature also plays a role in directing the stereochemistry. numberanalytics.com

Schlosser Modification : A notable variation, the Schlosser modification, allows for the conversion of the initially formed erythro betaine (B1666868) intermediate to the more stable threo betaine by treatment with phenyllithium (B1222949) at low temperatures. This ultimately leads to the formation of the (E)-alkene. wikipedia.org

In the context of synthesizing (5Z,7E)-dodeca-5,7-dien-1-ol, a Wittig reaction between an appropriate (E)-2-alkenal and a phosphorane can yield a mixture of (E,Z)- and (E,E)-isomers. tandfonline.com One reported synthesis of isomers of 5,7-dodecadien-1-ol (B1638258) utilized a Wittig reaction between (E)-2-alkenals and phosphoranes, resulting in a mixture of isomers that required separation. tandfonline.com Another approach involved the Wittig reaction of a 2-alkynal, followed by stereoselective reduction. tandfonline.com

Factors Influencing Wittig Reaction Stereochemistry

FactorInfluence on StereoselectivityTypical Outcome
Ylide TypeStabilized ylides favor the more thermodynamically stable E-alkene. Unstabilized ylides favor the Z-alkene under kinetic control.Stabilized -> (E)-alkene Unstabilized -> (Z)-alkene wikipedia.org
Reaction ConditionsThe presence of lithium salts can lead to equilibration of intermediates, favoring the E-alkene. Salt-free conditions promote kinetic control.With Li salts -> (E)-alkene Salt-free -> (Z)-alkene pitt.eduresearchgate.net
Aldehyde StructureSteric bulk on the aldehyde can influence the approach of the ylide.Varies with specific reactants.

Palladium-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are highly effective for the stereoselective synthesis of conjugated dienes. mdpi.comrose-hulman.edu Reactions like the Suzuki and Sonogashira couplings are particularly valuable in this context. lew.romdpi.com

Suzuki Coupling : This reaction involves the coupling of an organoboron compound (like a boronic acid or trifluoroborate salt) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comrose-hulman.edu It is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov The Suzuki coupling can be used to construct conjugated dienes with high stereoisomeric purity. rose-hulman.edu For instance, a stereoselective approach to ethyl-substituted conjugated dienoic esters has been achieved using a Suzuki cross-coupling reaction between vinyl triflates and boronic acids. organic-chemistry.org

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide. It provides a powerful method for constructing enyne systems, which can then be selectively reduced to the desired diene.

One reported synthesis of (5Z,7E)-dodecadien-1-ol utilized palladium-catalyzed coupling reactions as a key step. lew.ro Another efficient synthesis of (5Z,7E)-dodecadienal, a related pheromone, was accomplished stereoselectively via Pd- and Fe-catalyzed cross-coupling reactions. researchgate.net

Overview of Palladium-Catalyzed Coupling Reactions for Diene Synthesis

ReactionCoupling PartnersKey FeaturesApplication in this compound Synthesis
Suzuki CouplingOrganoboron compound + Organic halide/triflateMild conditions, high functional group tolerance, stereospecific. rose-hulman.edunih.govCan be used to form the C-C bond of the diene system with defined stereochemistry. lew.ro
Sonogashira CouplingTerminal alkyne + Vinyl halideForms an enyne precursor to the diene.The resulting enyne can be stereoselectively reduced to the (5Z,7E)-diene.

Hydrozirconation and Related Organometallic Approaches

Hydrozirconation, typically employing Schwartz's reagent ((C₅H₅)₂ZrHCl), is a valuable method for the functionalization of alkenes and alkynes. organic-chemistry.orgwikidoc.org This reaction involves the cis-addition of the Zr-H bond across a carbon-carbon multiple bond. enamine.net

Regio- and Stereoselectivity : The hydrozirconation of alkynes is highly regioselective and stereoselective, with the zirconium moiety adding to the less sterically hindered carbon atom. enamine.netresearchgate.net This allows for the creation of a vinylzirconium intermediate with a defined stereochemistry.

Subsequent Reactions : The resulting organozirconium intermediate can then be reacted with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds, providing a versatile route to functionalized alkenes. researchgate.net

A synthesis of isomers of 5,7-dodecadien-1-ol has been reported that uses hydrozirconation to control the regioselective coupling reaction. sakura.ne.jp Specifically, 5-hexyn-1-ol (B123273) tetrahydropyranyl ether was converted to (E)-6-iodo-5-hexen-1-ol tetrahydropyranyl ether using Schwartz's reagent followed by treatment with iodine. tandfonline.com This intermediate was then used in a coupling reaction to build the dodecadienol framework. tandfonline.com

Reduction Methodologies for Stereospecific Double Bond Formation

The stereospecific reduction of alkynes is a cornerstone strategy for the synthesis of alkenes with a defined geometry. For the synthesis of this compound, the reduction of an enyne precursor is a common and effective approach.

Catalytic Hydrogenation (e.g., Lindlar Reduction)

Catalytic hydrogenation offers a direct method for the conversion of alkynes to alkenes. The choice of catalyst is critical for achieving the desired stereoselectivity.

Lindlar Reduction : The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is the classic reagent for the syn-hydrogenation of alkynes to (Z)-alkenes. rsc.orgresearchgate.net However, its selectivity can be an issue. One synthesis of this compound reported that the Lindlar reduction of (E)-7-dodecen-5-yn-1-ol lacked selectivity, yielding a mixture of the desired (Z,E)-diene and monoenic compounds that required chromatographic separation. lew.ro

Metal-Mediated Reductions (e.g., Zinc Reduction of Enynes)

Reductions using dissolving metals or activated metal powders provide an alternative to catalytic hydrogenation for the stereoselective formation of double bonds.

Zinc Reduction : The reduction of enynes using activated zinc has been successfully applied to the synthesis of this compound from (E)-7-dodecen-5-yn-1-ol. lew.ro This method can offer improved selectivity compared to some catalytic hydrogenation approaches.

Comparison of Reduction Methodologies for Alkyne to Alkene Conversion

MethodologyReagentsStereochemical OutcomeAdvantagesDisadvantages/Challenges
Lindlar ReductionH₂, Pd/CaCO₃, Pb(OAc)₂, quinolinesyn-addition, (Z)-alkene rsc.orgresearchgate.netWell-established method for Z-alkene synthesis.Can suffer from over-reduction and lack of selectivity in some cases. lew.ro
Zinc ReductionActivated ZincCan provide high stereoselectivity for the formation of (Z)-alkenes from enynes.Offers an alternative with potentially higher selectivity than Lindlar reduction. lew.roRequires preparation of activated metal.

Stereoselective Hydride Reductions

The precise geometry of the double bonds in this compound is critical for its biological activity. Stereoselective hydride reductions are a key tool for establishing the required (E) configuration at the C7 position. A common and effective strategy involves the reduction of a conjugated enyne precursor.

In a well-established synthetic route, the (7E) double bond is constructed via the stereoselective reduction of an alkyne. mdpi.comresearchgate.net Specifically, an intermediate such as ethyl (5Z)-dodec-5-en-7-ynoate is treated with a hydride-donating reagent that favors the formation of a trans (or E) alkene. Lithium aluminum hydride (LiAlH₄) is frequently employed for this transformation. mdpi.com The reaction mechanism involves the trans-addition of hydride to the triple bond.

One reported synthesis details the reduction of ethyl (5Z,7E)-dodeca-5,7-dienoate using LiAlH₄ in anhydrous tetrahydrofuran (B95107) (THF). This single step not only reduces the ester functional group to the primary alcohol but also ensures the correct stereochemistry of the diene system, yielding this compound. mdpi.comresearchgate.net This reduction is highly efficient, with reported yields as high as 87%. mdpi.com

Table 1: Stereoselective Hydride Reduction for this compound Synthesis

Precursor Reagent Solvent Product Yield Reference

Chemoenzymatic Synthesis of Pheromone Alcohols

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform challenging chemical transformations. While a complete chemoenzymatic synthesis of this compound from basic precursors is not yet fully established, research into its natural biosynthesis in the pine caterpillar, Dendrolimus punctatus, has identified the key enzymatic steps that could be harnessed for biotechnological production. researchgate.netsciopen.com

The biosynthesis of the characteristic (5Z,7E) conjugated diene system is accomplished through the action of specialized fatty acyl-CoA desaturases (FADs). nih.gov These enzymes are responsible for introducing double bonds at specific positions and with specific stereochemistry into fatty acid chains. oup.com In D. punctatus, studies have revealed that the pathway involves desaturases with unusual catalytic properties, including Δ9 and Δ11-desaturases. researchgate.netuliege.be The process starts with a saturated fatty acid like stearic acid, which undergoes a series of desaturation and chain-shortening steps to produce the final C12 pheromone backbone with the correct (5Z,7E) geometry. researchgate.net

This biosynthetic blueprint forms the basis for potential chemoenzymatic and biotechnological routes:

Use of Desaturases: Genetically engineered microorganisms (like yeast) or plants could be modified to express the specific desaturase enzymes from D. punctatus. oup.comuliege.be These organisms could then convert simple, inexpensive fatty acids into the desired (5Z,7E)-dodecadienoic acid precursor, which can then be chemically reduced to the final alcohol. This approach combines biological synthesis of the complex diene with a simple chemical final step.

Enzymatic Resolution: In conventional chemical syntheses that may produce a mixture of stereoisomers, lipases can be employed for the kinetic resolution of racemic intermediates. barc.gov.in For instance, a lipase (B570770) could selectively acylate one enantiomer of a chiral precursor alcohol, allowing for the separation of stereoisomers, a common strategy in pheromone synthesis. barc.gov.innih.gov

Development of Scalable and Environmentally Sustainable Synthetic Routes

The high cost and environmental impact of traditional multi-step chemical syntheses have driven the development of more scalable and sustainable methods for producing insect pheromones. uliege.be For this compound, which is used in monitoring and managing the pine caterpillar pest, these advancements are particularly important. mdpi.comresearchgate.net

Traditional chemical synthesis, while effective, often relies on stoichiometric reagents and generates hazardous waste. mdpi.comresearchgate.net Emerging sustainable alternatives focus on catalysis and renewable feedstocks.

Biotechnological Production: As outlined in the chemoenzymatic section, using engineered organisms is a leading strategy for sustainable production. uliege.be The metabolic pathways elucidated in D. punctatus provide a direct roadmap for engineering yeast or oilseed crops to produce the pheromone or its immediate precursors from plant-based oils and sugars. researchgate.netsciopen.comoup.com This approach can significantly reduce the reliance on petroleum-based starting materials and harsh chemical reagents.

Modern Catalytic Methods: Advances in organometallic catalysis offer greener chemical synthesis routes. For instance, cross-metathesis reactions using ruthenium catalysts provide a powerful method for constructing specific double bonds and can be used to synthesize conjugated dienes. wipo.int These catalytic methods often require fewer steps and produce less waste compared to classical methods like the Wittig reaction. Another approach involves palladium-catalyzed coupling reactions, which have been used to stereoselectively synthesize the this compound skeleton. jlu.edu.cn

Synthesis of Isotopically Labeled Analogs for Metabolic and Receptor Studies

Isotopic labeling is an essential technique for studying the fate of a pheromone in an insect (metabolism) and its interaction with receptors. marquette.edunih.gov By replacing certain atoms (e.g., ¹H, ¹²C) with their heavier stable isotopes (e.g., ²H or D, ¹³C), scientists can track the molecule without altering its fundamental chemical properties. marquette.eduacs.org

While no specific synthesis of an isotopically labeled analog of this compound has been published, established synthetic routes can be readily adapted for this purpose. The principles have been demonstrated in studies of other moth pheromones where deuterated fatty acids were used as precursors and their incorporation into the final pheromone was monitored by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Potential strategies for synthesizing labeled this compound include:

Deuterium (B1214612) Labeling at C1: The final reduction step in the synthesis, which converts the ester or aldehyde to an alcohol, can be performed using a deuterated reducing agent. For example, using lithium aluminum deuteride (B1239839) (LiAlD₄) instead of LiAlH₄ would install two deuterium atoms at the C1 position of the final alcohol.

Carbon-13 Labeling: To introduce ¹³C atoms, a labeled starting material would be required. For instance, in a synthesis involving a Wittig reaction, a ¹³C-labeled phosphonium (B103445) ylide or a ¹³C-labeled aldehyde could be used to place the isotope at a specific position within the carbon backbone.

These labeled analogs are invaluable for elucidating biosynthetic pathways and for understanding the precise molecular interactions between the pheromone and its corresponding receptor proteins in the insect's antenna, providing crucial insights for the design of more effective pest management tools. acs.orgnih.gov

Advanced Analytical Methodologies for Detection and Quantification in Complex Biological and Environmental Matrices

Extraction and Pre-concentration Techniques from Biological Tissues and Environmental Samples

Effective analysis begins with the efficient extraction and concentration of the target analyte from its matrix. The volatile nature of (5Z,7E)-dodeca-5,7-dien-1-ol and its presence in trace amounts necessitate sensitive and specialized sample preparation methods. wikipedia.orgnih.gov

Solid-Phase Microextraction (SPME) is a solvent-free, integrative sampling technique that combines sampling, isolation, and enrichment in a single step. mdpi.com It is particularly well-suited for analyzing volatile and semi-volatile organic compounds like insect pheromones. wikipedia.org In the analysis of this compound, SPME has been successfully used to collect the pheromone from the headspace of calling female moths of Dendrolimus species. mdpi.comnih.gov

The process involves exposing a fused-silica fiber coated with a suitable stationary phase to the sample matrix (e.g., the air surrounding a pheromone-releasing moth). The analytes partition from the sample matrix onto the fiber coating. After a designated sampling time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com This technique provides a sensitive and accurate profile of the emitted volatiles, closely representing the actual pheromone blend released by the insect. mdpi.comfrontiersin.org

Research on the sex pheromone of Dendrolimus pini and Dendrolimus tabulaeformis utilized headspace SPME to sample volatiles from virgin females, leading to the identification of this compound and its corresponding aldehyde and acetate (B1210297) derivatives as key components. mdpi.comnih.gov

Traditional solvent extraction remains a fundamental and widely used method for obtaining insect pheromones from biological tissues. nih.govacs.org The most common approach involves excising the pheromone-producing glands, typically located in the terminal abdominal segments of female moths, and extracting them with an organic solvent. acs.orgquora.com Solvents like hexane or methylene chloride are used to dissolve the pheromone components along with other lipids and compounds from the tissue. frontiersin.orgresearchgate.net

While effective, solvent extraction of whole glands or abdominal tips yields a crude extract containing a multitude of compounds that must be separated from the target analyte. acs.org Therefore, subsequent purification steps are crucial. Flash column chromatography is a common protocol used for purification. For instance, following the synthesis of (5Z,7E)-dodeca-5,7-dienal, a related compound, purification was achieved using flash chromatography with a hexane/ethyl acetate (95:5) solvent system. researchgate.net This purification is essential to remove synthetic byproducts and impurities, ensuring the stereochemical purity of the final product. researchgate.net

Chromatographic Separation and Resolution of Isomers

The biological activity of this compound is highly dependent on its specific geometric configuration. The presence of other isomers can significantly impact or inhibit the response in target insects. Therefore, high-resolution chromatographic techniques capable of separating these closely related isomers are indispensable. vurup.sk

High-resolution capillary gas chromatography is the primary analytical method for the separation and analysis of insect pheromones and their isomers. acs.orgvurup.sk The choice of the capillary column's stationary phase is critical for achieving the separation of geometric isomers of conjugated dienes like this compound. researchgate.net

Highly polar stationary phases are often employed for this purpose. For example, the separation of geometric isomers of 7,9-decadienyl compounds, which are structurally similar terminal-conjugated dienes, was examined using a DB-23 capillary column. researchgate.net In such separations on polar columns, the (E)-isomers of conjugated dienes typically elute faster than the corresponding (Z)-isomers. researchgate.netmdpi.com However, even with high-polarity columns, the resolution of terminal-conjugated diene isomers can be challenging, with peaks often overlapping. researchgate.net

The table below summarizes typical GC columns and conditions used for the analysis of this compound and related pheromone components.

Column TypeStationary PhaseTypical Temperature ProgramApplication NotesReference
ZBWAXPolyethylene glycol (PEG)Not specifiedUsed for analyzing SPME samples of D. pini emissions containing this compound. mdpi.com
DB-5MS(5%-Phenyl)-methylpolysiloxaneNot specifiedConfirmed the identity of this compound in D. tabulaeformis pheromone extracts. nih.gov
DB-23(50%-Cyanopropyl)-methylpolysiloxane50°C (2 min), then 10°C/min to 160°C, then 4°C/min to 220°CUsed for separating geometric isomers of similar terminal-conjugated dienyl alcohols. researchgate.net
SqualaneSqualane (nonpolar)Isothermal between 30°C and 80°CHigh-efficiency (500,000 effective plates) column used for separating a wide range of n-alkadiene isomers. tue.nl

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and purification of pheromone components and their synthetic precursors. nih.govresearchgate.net It is particularly useful for preparative scale separations to isolate pure isomers for bioassays or as analytical standards. researchgate.net Reversed-phase HPLC (RP-HPLC) is one of the most common modes used for separating a wide range of organic molecules, including isomers. nih.gov

For conjugated dienyl compounds, HPLC analysis often utilizes an octadecylsilane (ODS) column with a mobile phase consisting of a mixture of methanol and water. researchgate.net The separation of geometric isomers of 7,9-decadienyl compounds was achieved on an ODS-5 column with an eluent of 36% water in methanol. researchgate.net Detection is typically performed using a UV detector, as conjugated diene systems exhibit strong absorbance at specific wavelengths (e.g., 240 nm). researchgate.net HPLC can also be coupled with mass spectrometry (LC-MS) for highly sensitive and reliable identification of isomers, especially after derivatization. researchgate.net

Column TypeMobile PhaseDetectionApplication NotesReference
ODS-5 (C18)36% Water in MethanolUV (240 nm)Effective for separating geometric isomers of terminal-conjugated dienyl alcohols similar to this compound. researchgate.net
Silica Gel (Normal Phase)Hexane / Polar ModifierUV / Photodiode ArrayUsed for separating diastereomeric esters derived from racemic alcohols, allowing for the isolation of pure enantiomers. researchgate.net

Silver nitrate impregnated chromatography, also known as argentation chromatography, is a specialized technique highly effective for separating compounds based on the degree and geometry of unsaturation. silicycle.comresearchgate.net The method relies on the formation of reversible charge-transfer complexes between silver ions (Ag+) and the π-electrons of double bonds. silicycle.comresearchgate.net

The silica gel is impregnated with a solution of silver nitrate and then dried. rsc.orgrsc.org When a mixture of isomers is passed through the column, the strength of the interaction with the silver ions dictates the retention time. Cis-isomers, being more sterically available, form stronger complexes with silver ions than trans-isomers and are therefore retained more strongly on the column. researchgate.net This differential retention allows for the effective separation of geometric isomers that are often difficult to resolve by other means. silicycle.com This technique has been specifically noted for its utility in purifying this compound from mixtures containing other geometric isomers during its synthesis.

Biological Activity, Ecological Roles, and Target Organism Interactions

Pheromone Receptor Binding and Olfactory Transduction Mechanisms

The detection of (5Z,7E)-dodeca-5,7-dien-1-ol by male moths begins with the binding of the pheromone molecule to specific olfactory receptors located on the dendrites of olfactory receptor neurons (ORNs), which are housed within specialized hair-like structures on the antennae called sensilla. While the specific receptor proteins that bind this compound in key species like Dendrolimus or Malacosoma have not been individually characterized in the available literature, the process follows a general pathway.

Upon binding, the receptor protein is activated, initiating an intracellular signal transduction cascade. This process converts the chemical signal into an electrical one, typically involving ion channels, which leads to the depolarization of the ORN's membrane. This generates a series of action potentials (nerve impulses) that travel down the axon of the neuron to the primary olfactory processing center of the insect brain, the antennal lobe. The brain then integrates these signals to trigger a specific behavioral response, such as upwind flight towards the pheromone source. The confirmation of antennal responses to this compound comes from electrophysiological studies.

Behavioral Responses Elicited by this compound

The perception of this compound, often in combination with other compounds, triggers a cascade of innate behaviors in receptive male moths, culminating in mating.

As a primary component of the female sex pheromone blend in several moth species, this compound is fundamental to mate location. Females release a plume of the pheromone, and males, detecting it with their feathery antennae, are stimulated to fly upwind in search of the female. This chemical signal is essential for long-range attraction, enabling males to locate potential mates from a distance. Once in proximity, the pheromone and its concentration gradient may continue to play a role in close-range courtship behaviors, although these are often supplemented by visual and tactile cues.

This compound induces positive chemotaxis in males of responsive species, meaning they are chemically attracted and orient their movement towards the source. This directed movement involves a combination of upwind flight (anemotaxis) and casting flight (zig-zagging across the wind line) to stay within the pheromone plume.

Field studies have demonstrated that the synthetic version of this compound can effectively disrupt this process. In the forest tent caterpillar, Malacosoma disstria, permeating the air with related pheromone components, including (5Z,7E)-5,7-dodecadienal, effectively disrupted the orientation of males to female-baited traps. This indicates that an overabundance of the chemical signal can confuse the male's ability to locate the point source of a female, a principle used in mating disruption for pest control. The effectiveness of pheromone-baited traps for the forest tent caterpillar has also been shown to be dependent on population density, with trap capture declining at the highest population levels, potentially due to competition from calling females.

Interspecific Chemical Communication and Allomonal Effects

The primary documented role of this compound is as a highly specific sex pheromone for intraspecific communication. The literature reviewed does not provide significant evidence of this compound acting as an allomone (a chemical that benefits the emitter by modifying the behavior of a receiver of a different species, e.g., as a repellent) or a kairomone (where the receiver of another species benefits, e.g., a predator using the pheromone to locate prey). Its specificity is a key feature of its function, ensuring that reproductive efforts are directed towards members of the same species.

Role in Specific Insect Species (e.g., Dendrolimus spp., Malacosoma disstria)

This compound is a key pheromone component for several economically important forest pest species.

Dendrolimus spp. (Pine Moths): This compound is a major component of the sex pheromone for multiple species in this genus. It has been identified as the female sex pheromone of the pine moth Dendrolimus spectabilis and a component for the Siberian moth, Dendrolimus superans sibiricus. For the Yunnan pine caterpillar, Dendrolimus houi, it was identified as a trace component in female pheromone gland extracts, with the (5E,7Z) isomer being the dominant component.

Malacosoma disstria (Forest Tent Caterpillar): this compound, along with its corresponding aldehyde, (5Z,7E)-5,7-dodecadienal, has been identified from the extracts of female abdominal tips of the forest tent caterpillar. The biological activity of these compounds was confirmed through both laboratory bioassays and field trapping experiments, solidifying their role as essential sex pheromone components for this major defoliator of hardwood trees in North America.

Table 1: Documented Role of this compound in Specific Lepidopteran Species

SpeciesCommon NameRole of this compoundAssociated Pheromone ComponentsReference
Dendrolimus spectabilisPine MothFemale Sex PheromoneNot specified in source
Dendrolimus superans sibiricusSiberian MothPheromone Component(Z,E)-5,7-dodecadienal
Malacosoma disstriaForest Tent CaterpillarSex Pheromone Component(5Z,7E)-5,7-dodecadienal

Neurophysiological and Electrophysiological Studies of Olfactory Responses

In the identification of the Malacosoma disstria pheromone, electroantennogram measurements were crucial in confirming the biological activity of this compound isolated from female moths. This technique demonstrates that olfactory receptor neurons on the male antenna are specifically tuned to detect this molecule, generating a significant electrical response upon exposure. While more detailed studies like single-sensillum recording (SSR), which measures the activity of individual neurons, have not been detailed in the reviewed literature for this specific compound, the EAG data provides clear evidence of its role as a potent olfactory stimulant at the peripheral nervous system level.

Single Sensillum Recordings (SSR)

Single Sensillum Recording (SSR) is an electrophysiological technique used to measure the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna. wikipedia.org This method provides highly quantitative data on the sensitivity and selectivity of specific neurons to particular odorants, including pheromones like this compound. wikipedia.orgresearchgate.net

In studies involving moth sex pheromones, SSR is crucial for identifying which neurons are tuned to specific components of a pheromone blend. frontiersin.org For instance, research on the pine moth, Dendrolimus spectabilis, utilized the related electroantennogram (EAG) technique, which measures the summed response of many sensilla, to screen for active compounds. tandfonline.com Further analysis with SSR would allow researchers to pinpoint the specific neurons responding to this compound. The technique involves inserting a recording electrode into the base of a sensillum and a reference electrode elsewhere on the insect to record action potentials (spikes) generated by the OSNs in response to a stimulus. wikipedia.orgnih.gov

The responses of OSNs are typically dose-dependent, with an increasing frequency of spikes corresponding to higher concentrations of the pheromone stimulus. researchgate.net In the case of Dendrolimus species, this compound is a key pheromone component. SSR studies on related moths have shown that specific OSNs, often housed in long trichoid sensilla on the male antennae, are highly specialized to detect primary pheromone components. frontiersin.orgnih.gov For example, in the armyworm Mythimna separata, SSR revealed different types of sensilla, each containing neurons specifically tuned to different components of its sex pheromone blend. frontiersin.org A similar specificity is expected for neurons detecting this compound in species that use it as a primary attractant.

Table 1: Hypothetical Dose-Response Data from Single Sensillum Recordings for a Neuron Tuned to this compound.
Stimulus Concentration (µg)Spike Frequency (spikes/s)Neuron TypeTarget Organism
0 (Control)5Type ADendrolimus spectabilis (Male)
0.135Type ADendrolimus spectabilis (Male)
185Type ADendrolimus spectabilis (Male)
10150Type ADendrolimus spectabilis (Male)
100155 (Saturation)Type ADendrolimus spectabilis (Male)

Calcium Imaging and Neural Circuitry Mapping in Olfactory Systems

Following the detection of this compound by OSNs on the antenna, the neural signals are transmitted to the primary olfactory center of the insect brain, the antennal lobe (AL). nih.gov In male moths, a specialized region within the AL known as the macroglomerular complex (MGC) is dedicated to processing information about female-produced sex pheromones. nih.gov This sexual dimorphism highlights the critical importance of pheromone detection for reproduction. nih.gov

Calcium imaging is a powerful technique used to visualize the spatial patterns of neural activity within the AL. By loading neurons with calcium-sensitive fluorescent dyes, researchers can observe which glomeruli—the functional units of the AL—are activated in response to specific odorants. When a male moth is stimulated with this compound, specific glomeruli within the MGC would be expected to show a significant increase in intracellular calcium concentration, indicating strong activation.

This mapping of activity allows for the creation of a chemotopic map, where different glomeruli are tuned to specific pheromone components. nih.gov For instance, in heliothine moths, distinct glomeruli within the MGC respond to the primary pheromone and to interspecific signals that may inhibit attraction. nih.gov Information processed in the AL is then relayed by projection neurons to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further integrated to elicit a behavioral response, such as upwind flight towards the pheromone source. nih.gov

Table 2: Glomerular Activation in the Antennal Lobe MGC in Response to Pheromone Components.
Pheromone ComponentTarget GlomerulusRelative Fluorescence Change (ΔF/F)Target Organism
This compoundCumulusHighDendrolimus spectabilis (Male)
(5E,7E)-dodeca-5,7-dien-1-olToroid 1LowDendrolimus spectabilis (Male)
(5Z,7E)-dodecadienyl acetate (B1210297)Toroid 2ModerateDendrolimus spectabilis (Male)
General Plant OdorOrdinary GlomeruliLowDendrolimus spectabilis (Male)

Influence of Environmental Factors on Pheromone Efficacy and Release

The efficacy of this compound as a chemical signal is significantly influenced by various environmental factors, primarily temperature and wind. These factors affect both the release rate of the pheromone from the source (e.g., a calling female moth or a synthetic lure) and the structure of the pheromone plume as it disperses in the air.

Temperature: Temperature has a direct effect on the volatility of chemical compounds. As ambient temperature increases, the release rate of this compound from a source generally increases. nih.gov This can impact communication, as an optimal release rate is often necessary for successful mate attraction. researchgate.net Studies on various moth species have shown that temperature can affect not only the amount of pheromone released but also the physiological response of the receiving male moth. researchgate.netresearcher.life For example, in Chilo suppressalis, the electrophysiological response of male antennae to sex pheromones decreased significantly at temperatures above 30°C. researchgate.net Furthermore, temperature can influence the pre-flight warm-up behavior of male moths, with the presence of an attractive pheromone blend causing them to take off at lower thoracic temperatures. nih.gov

Wind: Wind is the primary medium for transporting pheromone signals over long distances. Wind velocity and turbulence are critical in shaping the structure of the pheromone plume. nih.govncsu.edu Male moths locate a calling female by flying upwind (anemotaxis) after detecting filaments of the pheromone plume. frontiersin.orgnih.gov The structure of this plume is not a continuous cloud but rather a series of intermittent filaments. researchgate.net Wind speed affects the male's ability to track this plume. If the wind is too slow, the plume may not travel far; if it is too fast, the plume can become too diluted or fragmented, making it difficult for the male to follow. nih.govpsu.edu Research on the potato aphid showed that as wind velocity increased, the proportion of males responding to the pheromone and the distance they moved upwind decreased significantly. nih.gov

Table 3: Effect of Environmental Factors on Pheromone Communication.
Environmental FactorEffect on Pheromone ReleaseEffect on Male Moth Response
Temperature Increase Increases release rate from source. nih.govMay decrease neural sensitivity at very high temperatures; can alter flight-readiness behavior. researchgate.netnih.gov
Wind Speed Increase Can increase evaporation rate from source.Reduces upwind flight success and detection distance as plume becomes overly dispersed. nih.gov
Air Turbulence N/ACreates a filamentous plume structure that is essential for triggering upwind search behavior. researchgate.net

Structure Activity Relationship Sar Studies of 5z,7e Dodeca 5,7 Dien 1 Ol and Its Analogs

Impact of Double Bond Position and Configuration on Biological Activity

The position and geometric configuration of the double bonds in the C12 carbon chain are paramount for the biological activity of dodecadien-1-ol pheromones. The natural pheromone for many Dendrolimus species is the (5Z,7E) isomer, and insect olfactory systems exhibit remarkable specificity for this configuration. nih.govfrontiersin.org

Research has shown that all four possible geometric isomers of 5,7-dodecadien-1-ol (B1638258)—(5Z,7E), (5E,7Z), (5E,7E), and (5Z,7Z)—have been synthesized and tested for biological activity. Electroantennogram (EAG) studies, which measure the electrical response of the entire antenna to an odorant, consistently demonstrate that the male antennae of species like Dendrolimus punctatus show the strongest response to the naturally occurring (5Z,7E) isomer. frontiersin.org This indicates that the pheromone receptors are finely tuned to the specific shape and electronic distribution of the native molecule.

Interestingly, this high degree of specificity also plays a role in reproductive isolation among closely related species. While most identified Dendrolimus pheromones are based on the (5Z,7E) isomer, the species Dendrolimus houi utilizes a blend based on the (5E,7Z) isomer. nih.govresearchgate.net This switch in the required geometry effectively creates a communication barrier, preventing cross-attraction between species. The activity of other isomers is typically significantly lower or nonexistent, highlighting the strict structural requirements for receptor binding and subsequent neural activation.

Isomer ConfigurationTypical Biological Activity in Dendrolimus spp.Example Species
(5Z,7E) High (Primary Pheromone Component)D. punctatus, D. spectabilis, D. superans nih.gov
(5E,7Z) High (Primary Pheromone Component)D. houi nih.gov
(5E,7E) Low to NoneGeneral finding in EAG tests frontiersin.org
(5Z,7Z) Low to NoneGeneral finding in EAG tests frontiersin.org

Effects of Alkyl Chain Length and Branching Modifications on Receptor Binding

The twelve-carbon backbone of (5Z,7E)-dodeca-5,7-dien-1-ol is a critical determinant of its activity. While SAR studies focusing specifically on a systematic variation of the chain length for this compound are not extensively detailed in the literature, broader analysis of moth pheromones indicates that C10 to C18 chains are most common, with C12 and C14 chain lengths being particularly prevalent. researchgate.net The length of the alkyl chain influences the molecule's volatility and its fit within the binding pocket of the pheromone receptor. Significant deviations from the C12 chain would likely diminish or eliminate activity by preventing proper ligand-receptor interaction.

Role of the Terminal Hydroxyl Group and its Chemical Modifications (e.g., Acetates, Propionates)

The terminal hydroxyl (-OH) group is a key functional feature of this compound, but its modification into other functional groups is a common theme in the chemical language of Dendrolimus moths. researchgate.net The alcohol, along with its corresponding acetate (B1210297) (-OAc), propionate (B1217596) (-OPr), and sometimes aldehyde (-Ald) derivatives, form a chemical "alphabet" from which species-specific pheromone blends are composed. nih.govresearchgate.net

The presence and ratio of these compounds are critical for species recognition.

Dendrolimus punctatus and D. tabulaeformis use a blend of the alcohol, acetate, and propionate. nih.govresearchgate.net

Dendrolimus spectabilis primarily uses the alcohol, but the addition of the acetate and propionate can significantly increase male moth capture in field traps. researchgate.net

Dendrolimus pini and D. superans utilize the aldehyde as the major component, with the alcohol acting as a minor component. nih.gov

EAG studies confirm that male antennae possess receptors sensitive to these different functional groups. researchgate.net The modification of the terminal hydroxyl group to an ester (acetate, propionate) or an aldehyde changes the molecule's polarity, volatility, and binding properties, allowing for the creation of highly specific multicomponent signals.

Functional GroupRole in Dendrolimus Pheromone BlendsExample Species and Role
Alcohol (-OH) Major or minor componentD. spectabilis (Major), D. pini (Minor) nih.govresearchgate.net
Acetate (-OAc) Major, minor, or antagonistic componentD. punctatus (Major), D. pini (Antagonist) nih.gov
Propionate (-OPr) Component in multicomponent blendsD. punctatus, D. tabulaeformis researchgate.net
Aldehyde (-Ald) Major componentD. pini, D. superans nih.gov

Stereochemical Requirements for Pheromone Receptor Activation

As introduced in section 6.1, the stereochemistry of the conjugated diene system is fundamental to receptor activation. Pheromone receptors are chiral protein cavities, and the ligand must have a complementary three-dimensional shape to bind effectively and trigger a neural signal. The high EAG response to the (5Z,7E) isomer and the significantly weaker or null response to the EE, EZ, and ZZ isomers demonstrate a strict stereochemical requirement. frontiersin.org

Development of Pheromone Agonists, Antagonists, and Synergists

The multicomponent nature of Dendrolimus pheromones provides a rich system for studying agonistic, antagonistic, and synergistic interactions.

Agonists : An agonist is a molecule that binds to a receptor and triggers a biological response. In this context, the primary pheromone components, such as this compound for D. spectabilis or (5Z,7E)-dodeca-5,7-dienal for D. pini, are potent agonists. Synthetic versions of these natural compounds are used as lures in traps and are designed to be powerful agonists to maximize attraction. nih.govresearchgate.net

Antagonists : An antagonist is a molecule that binds to a receptor but does not elicit a response, thereby blocking the agonist from binding. In chemical ecology, an antagonist can also refer to a compound that reduces or inhibits the attractive response to the agonist pheromone. This is a crucial mechanism for preventing inter-species mating. For example, (5Z,7E)-dodecadien-1-yl acetate, a key attractive component for D. punctatus, acts as a strong antagonist for D. pini and an antagonist for D. superans. nih.gov Its presence in the air signals to a male D. pini that it is tracking the wrong species, causing it to cease its upwind flight. Similarly, (Z5)-decen-1-yl acetate was found to have a repelling effect on D. pini. mdpi.com

Synergists : A synergist is a compound that, while having little to no activity on its own, enhances the activity of the primary agonist. In multicomponent pheromone blends, minor components often act synergistically. For example, while this compound is the main pheromone component for D. spectabilis, field trapping experiments have shown that a blend of the alcohol, acetate, and propionate in a 1:1:1 ratio caught significantly more males than the alcohol alone. researchgate.net This indicates that the acetate and propionate, while perhaps weaker agonists, act synergistically to create a more attractive signal.

Computational Chemistry Approaches to SAR Modeling

While specific computational studies for this compound are not prominent in the reviewed literature, computational chemistry is a powerful tool for understanding pheromone-receptor interactions. Techniques like molecular docking and homology modeling are widely used to model the SAR of insect pheromones. nih.govmdpi.com

The process typically involves:

Homology Modeling : If the exact crystal structure of the pheromone receptor is unknown, its 3D structure can be modeled based on the known structure of a closely related protein (a template). mdpi.com

Molecular Docking : The pheromone molecule (ligand) and its various analogs are then computationally placed into the modeled binding pocket of the receptor protein. Docking algorithms calculate the most likely binding poses and estimate the binding affinity or energy. ntu.edu.sg

These simulations can predict how changes in the ligand's structure—such as altering double bond geometry, chain length, or the terminal functional group—will affect its fit and binding energy within the receptor. For this compound, docking studies could identify the specific amino acid residues that stabilize the (Z,E) configuration over other isomers and explain the critical role of the terminal hydroxyl group in forming hydrogen bonds within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pheromones, a QSAR model could correlate the physicochemical properties of various analogs of this compound with their observed biological activity.

The steps to develop a QSAR model in this context would be:

Data Collection : Synthesize a series of analogs of the parent molecule with systematic variations (e.g., different chain lengths, positions of double bonds, functional groups).

Activity Measurement : Measure the biological activity of each analog using a consistent assay, such as EAG response amplitude or behavioral response in a wind tunnel. researchgate.net

Descriptor Calculation : For each analog, calculate a set of molecular descriptors that quantify its structural, electronic, and physicochemical properties (e.g., molecular weight, logP, dipole moment, steric parameters).

Model Building : Use statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation that relates the descriptors to the biological activity.

A successful QSAR model could predict the pheromonal activity of novel, unsynthesized analogs, guiding the design of more potent and selective agonists or antagonists for use in pest management programs. While specific QSAR studies on Dendrolimus pheromones were not found in the search results, the methodology is a standard and powerful approach in modern chemo-ecological research. semanticscholar.org

Applications in Integrated Ecological Management Strategies

Pheromone-Based Monitoring and Trapping Systems for Insect Populations

Pheromone-based monitoring and trapping systems utilizing (5Z,7E)-dodeca-5,7-dien-1-ol are instrumental in the surveillance and management of various forest and agricultural pests. This compound is a primary or secondary component of the sex pheromone of several notable insect species, including the forest tent caterpillar (Malacosoma disstria), the eastern tent caterpillar (Malacosoma americanum), and various species of the Dendrolimus genus, such as the pine caterpillar (Dendrolimus punctatus) and the Siberian moth (Dendrolimus superans sibiricus). oup.comnih.govnih.govresearchgate.net

Design and Optimization of Pheromone Trap Lures

The efficacy of pheromone traps is highly dependent on the specific blend and concentration of the chemical components in the lure. Research has shown that for the forest tent caterpillar, the main components of the mating pheromone are (Z)-5,(E)-7-dodecadienal and this compound. oup.com Similarly, the pheromone system of the eastern tent caterpillar involves a mixture of (E,Z)-5,7-dodecadienal and the corresponding alcohol, this compound. nih.gov Field studies have demonstrated that the ratio of these components is critical for optimal male attraction. For instance, a 9:1 blend of the aldehyde to the alcohol was found to be most effective in capturing male eastern tent caterpillar moths. researchgate.net

In the case of Dendrolimus punctatus, the sex pheromone is a more complex blend, with this compound being one of the active components alongside its acetate (B1210297) and propionate (B1217596) derivatives. nih.govnih.gov The attractiveness of this blend can be further enhanced by the addition of other compounds like (5Z)-5-dodecen-1-ol and its acetate. nih.gov The physical design of the trap and the dispenser also significantly impacts capture rates. For example, orange delta traps with a large opening were found to be more effective for the eastern tent caterpillar. researchgate.net The choice of dispenser material, such as rubber septa, and the loading dose of the pheromone are also crucial factors that require optimization for each target species. researchgate.netnih.gov

Pheromone Blends for Different Insect Species

Insect SpeciesKey Pheromone ComponentsOptimal Blend Ratio (if specified)Source
Forest Tent Caterpillar (Malacosoma disstria)(Z)-5,(E)-7-dodecadienal, this compoundNot specified oup.com
Eastern Tent Caterpillar (Malacosoma americanum)(E,Z)-5,7-dodecadienal, this compound9:1 (aldehyde:alcohol) nih.govresearchgate.net
Pine Caterpillar (Dendrolimus punctatus)This compound, (5Z,7E)-dodeca-5,7-dien-1-yl acetate, (5Z,7E)-dodeca-5,7-dien-1-yl propionate28:25:10 (alcohol:acetate:propionate) has been used in surveys nih.govnih.govpurdue.edu
Siberian Moth (Dendrolimus superans sibiricus)This compound, (Z,E)-5,7-dodecadienal1:1 researchgate.netnih.gov

Population Density Estimation and Outbreak Forecasting

Pheromone-baited traps are a cornerstone of integrated pest management (IPM) programs, providing a sensitive and species-specific method for detecting the presence and estimating the population density of target pests. diva-portal.org The number of male moths captured in traps baited with lures containing this compound can be correlated with larval or pupal counts, providing valuable data for forecasting potential outbreaks. oup.com For the forest tent caterpillar, the number of adult males captured in pheromone traps was found to be proportional to pupal counts up to a certain level of defoliation. oup.com This information allows forest managers to make informed decisions about the need for and timing of control interventions. Similarly, monitoring for Dendrolimus punctatus using synthetic sex pheromones is a key component of pest management in pine forests. nih.gov The data gathered from these trapping systems are crucial for mapping pest distribution and predicting population trends, enabling proactive rather than reactive management strategies.

Mating Disruption Techniques for Pest Control

Mating disruption is a pest control strategy that involves permeating the atmosphere with a synthetic sex pheromone to interfere with the chemical communication between males and females, thereby preventing or delaying mating. plantprotection.pl This technique has been successfully demonstrated for the forest tent caterpillar, where male orientation to females was shown to be sensitive to disruption with synthetic pheromones, including this compound. oup.com

Dispenser Technologies and Controlled Release Formulations

The successful implementation of mating disruption relies on the development of effective dispenser technologies that ensure a controlled and sustained release of the pheromone throughout the mating season of the target pest. Various formulations have been developed, including hand-applied dispensers, sprayable microcapsules, and biodegradable matrices. mdpi.com For forest applications, rubber septa have been commonly used as dispensers for pheromones. nih.gov The longevity of these dispensers is a critical factor, with studies on the Siberian moth pheromone indicating that the effectiveness of rubber septa lures declined significantly after two weeks of aging in the open air, suggesting the need for replacement to maintain efficacy. researchgate.netnih.gov Recent advancements have focused on developing biodegradable, flowable formulations that can be applied more efficiently, for instance, via unmanned aerial vehicles (UAVs), offering a more economically viable and precise application method for large areas. mdpi.com

Field Efficacy Assessments and Economic Impact Studies

The effectiveness of mating disruption is assessed through various metrics, including the reduction in mating success, decreased larval infestations, and ultimately, the prevention of crop or forest damage. For the eastern tent caterpillar, the use of pheromone traps themselves has been reported to disrupt mating. oup.com While specific, large-scale economic impact studies for mating disruption using solely this compound are not extensively detailed in the provided context, the principle of this technique is to reduce the need for broad-spectrum insecticides, thereby lowering application costs and mitigating the negative environmental impacts associated with conventional pesticides. The economic benefits also extend to preventing the significant losses in timber and agricultural production caused by pest outbreaks. mdpi.com

Attract-and-Kill Methodologies Utilizing Pheromones

The attract-and-kill, or lure-and-kill, strategy is another direct control method that utilizes pheromones. This technique involves combining a pheromone attractant with a killing agent, such as an insecticide or a pathogen, in a single device or formulation. The pheromone lures the target pests to the source, where they come into contact with the killing agent. This approach is highly specific to the target pest and significantly reduces the amount of insecticide needed compared to broadcast applications. While the availability of an effective synthetic pheromone for species like the fir coneworm opens the possibility for control tactics using attract-and-kill techniques, specific research detailing the use of this compound in such methodologies is not extensively covered in the provided search results. researchgate.net However, the principles of this strategy are well-established within integrated pest management programs for other insects. plantprotection.pl

Integration with Biological Control Agents and Cultural Practices in Pest Management

The efficacy of this compound is significantly enhanced when it is incorporated into a comprehensive IPM framework that includes biological control agents and established cultural practices. researchgate.netrepec.org This integrated approach creates a multi-faceted defense against pests that is more sustainable and effective than relying on a single tactic. researchgate.netrepec.org

Integration with Biological Control Agents:

Biological control involves the use of natural enemies, such as predators, parasitoids, and pathogens, to suppress pest populations. This compound is highly compatible with this strategy due to its species-specific nature, which ensures that it does not harm beneficial insects. epa.gov

Conservation of Natural Enemies: By replacing or reducing the need for broad-spectrum insecticides, the use of this compound for mating disruption helps to preserve populations of naturally occurring predators and parasitoids that provide continuous, natural pest control.

Combined Application: Pheromone-baited traps can be used to monitor pest populations, allowing for the timely and targeted release of biological control agents when pest numbers begin to increase. This ensures that the natural enemies are deployed when they will be most effective.

Integration with Cultural Practices:

Cultural controls are preventative measures that involve modifying the growing environment to make it less conducive to pest proliferation. researchgate.netokstate.edu Combining these practices with pheromone-based strategies creates a robust, preventative pest management system.

Crop Rotation: Rotating crops can disrupt the life cycles of pests that are specific to certain plants. okstate.edu When used in conjunction with mating disruption via this compound, this can significantly reduce pest pressure from year to year.

Sanitation: Removing crop residues, infested plant material, and weeds eliminates overwintering sites and food sources for pests, lowering the baseline population that needs to be managed by other means. okstate.edu

Trap Cropping: Planting a more attractive crop species near the primary crop can lure pests away. gov.bc.ca These trap crops can be managed with targeted interventions, while the main crop is protected by the broader application of this compound.

Timing of Planting and Harvest: Adjusting planting and harvesting times can help crops avoid peak pest populations, a strategy whose effectiveness can be precisely monitored using pheromone traps. okstate.edu

The synergy between these different control methods is a foundational principle of IPM.

IPM TacticRole of this compoundCombined Effect
Biological Control Mating disruption reduces pest reproduction without harming beneficial insects.Enhances the impact of natural enemies by reducing the target pest population, leading to a more stable and resilient ecosystem.
Cultural Practices Monitoring with pheromone traps informs the timing and necessity of cultural interventions.Creates an environment that is fundamentally less hospitable to pests, reducing reliance on any single control measure and promoting long-term crop health.

Resistance Management Strategies in Pheromone-Based Pest Control

A significant advantage of pheromone-based pest control is the low likelihood of pests developing resistance. Unlike conventional insecticides that target specific physiological pathways and can be rendered ineffective by single-point mutations, pheromones are integral to the natural mating and communication behavior of the target species. A change in the insect's ability to detect its own species' pheromone would likely compromise its reproductive success, thus reducing the selection pressure for resistance.

However, to ensure the long-term efficacy of this compound and other pheromone-based tools, proactive resistance management is a key component of a sustainable strategy.

Core Principles of Pheromone Resistance Management:

Minimizing Selection Pressure: The primary goal is to reduce the selective pressure that could lead to resistance. This is achieved by integrating pheromones into a broader IPM program, which avoids over-reliance on any single control method.

High-Dose Strategy: Mating disruption strategies aim to saturate an area with a high concentration of the synthetic pheromone, making it difficult for males to locate females. This overwhelming signal is difficult for an insect's sensory system to overcome through simple mutations.

Use in Combination: The use of this compound for monitoring and mass trapping, combined with other control methods like biological agents or targeted, rotational use of insecticides, ensures that multiple pressures are placed on the pest population, making the evolution of resistance to any single tactic less likely.

Mechanisms of Insecticide Resistance vs. Pheromone Response:

Resistance TypeConventional InsecticidesPheromones (e.g., this compound)
Target-Site Resistance A common mechanism where the insecticide's binding site in the insect is altered by a mutation, reducing the product's efficacy.Highly unlikely, as this would require a mutation in the insect's own pheromone receptors, potentially leading to mating failure.
Metabolic Resistance Insects evolve enhanced enzymes that detoxify the insecticide before it can reach its target site.Not a primary resistance pathway, as pheromones are not toxins and are processed by the insect's olfactory system.
Behavioral Resistance Pests may learn to avoid treated areas.While possible, the pervasive nature of mating disruption makes avoidance difficult. The strong, innate drive to find a mate often overrides avoidance behaviors.

By employing this compound as part of a diverse IPM program, the risk of resistance is minimized, preserving the utility of this valuable and environmentally benign pest management tool for the future.

Regulatory Frameworks for Pheromone Use in Agriculture and Forestry

The use of semiochemicals like this compound in pest management is subject to regulatory oversight to ensure safety and environmental compatibility. Regulatory agencies worldwide generally recognize the favorable safety profile of pheromones, leading to streamlined registration processes compared to conventional chemical pesticides. publications.gc.caabim.chbcpc.org

United States - Environmental Protection Agency (EPA):

In the U.S., pheromones are classified as biochemical pesticides. The EPA acknowledges their low toxicity and target-specific nature. epa.gov

This compound falls under the category of Straight Chain Lepidopteran Pheromones (SCLPs). regulations.gov The EPA has established an exemption from the requirement of a tolerance for residues of SCLPs on all raw agricultural commodities when used according to good agricultural practices and within specified application rates. federalregister.govepa.govregulations.gov

Data requirements for the registration of SCLPs are significantly reduced due to their presumed low risk to human health and non-target organisms. regulations.govepa.gov

Pheromones used solely for monitoring in traps are often exempt from registration under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). europa.eu

European Union - European Commission:

In the EU, semiochemicals are regulated under Regulation (EC) No 1107/2009 concerning the placing of plant protection products on the market. europa.eu

The EU has developed specific guidance for semiochemicals that acknowledges their unique properties, such as being target-specific and non-toxic. europa.euibma-global.org

There is a strong push to classify many semiochemicals, particularly SCLPs used in dispensers, as "low-risk active substances," which would benefit from shorter evaluation timelines for product authorization. abim.chibma-global.org

The data requirements for semiochemicals are often reduced compared to conventional pesticides, especially when exposure levels are comparable to those found in nature. ibma-global.org

Canada - Pest Management Regulatory Agency (PMRA):

Health Canada's PMRA regulates pheromones as pest control products, with specific guidelines that recognize their unique characteristics. publications.gc.capublications.gc.ca

The PMRA has harmonized many of its data requirements with those of the U.S. EPA, facilitating a more streamlined registration process for products in North America. publications.gc.ca

Similar to the U.S., pheromones used in traps for monitoring purposes may be exempt from registration.

Research authorizations for pheromones have specific, often less stringent, requirements regarding the size of the test area compared to conventional pesticides. canada.ca

Comparative Overview of Regulatory Approaches:

Regulatory BodyClassificationKey Regulatory FeaturesData Requirements
U.S. EPA Biochemical Pesticides (SCLPs)Exemption from tolerance for food residues. regulations.govfederalregister.gov Exemption for monitoring traps.Significantly reduced toxicology and environmental fate data required. epa.govregulations.gov
European Commission Semiochemicals / Plant Protection ProductsPush to classify as "low-risk" substances. ibma-global.org Specific guidance document for semiochemicals (SANTE/12815/2014). abim.chibma-global.orgReduced data package, especially when exposure is similar to natural levels. ibma-global.org
Canada PMRA Pest Control Products (Semiochemicals)Harmonized data requirements with the U.S. publications.gc.ca Exemptions for monitoring traps.Reduced data sets based on low inherent risk. canada.ca

These regulatory frameworks reflect a global understanding that pheromones like this compound are valuable tools for sustainable agriculture and forestry, warranting a distinct and proportionate regulatory approach that encourages their adoption.

Environmental Dynamics, Degradation Pathways, and Ecological Impact

Photodegradation Mechanisms of Dodecadienols in Various Environmental Compartments

When released into the environment, (5Z,7E)-dodeca-5,7-dien-1-ol is exposed to sunlight, which can initiate its degradation. The conjugated diene system in the molecule is a chromophore that absorbs ultraviolet (UV) radiation. This absorption can lead to a variety of photochemical reactions.

In the atmosphere , the primary photodegradation mechanism is likely to be reaction with hydroxyl radicals (•OH), which are ubiquitous in the troposphere. This reaction can lead to the formation of a variety of oxygenated products. Direct photolysis may also occur, where the molecule is broken down by the energy of the UV radiation itself. This can result in isomerization of the double bonds (e.g., conversion to other E/Z isomers) or fragmentation of the molecule.

On soil and plant surfaces , photodegradation can also be a significant process. The presence of photosensitizers in the environmental matrix, such as humic substances in soil or pigments on leaf surfaces, can accelerate the degradation process. These substances can absorb light energy and transfer it to the pheromone molecule or to molecular oxygen, generating reactive oxygen species like singlet oxygen, which can then react with the diene system. The primary products of such reactions are often hydroperoxides, which can undergo further reactions to form a complex mixture of degradation products.

In aquatic environments , direct photolysis in the upper, sunlit layers of water is possible. The presence of dissolved organic matter can also influence the rate of photodegradation, similar to its role in soil.

Illustrative Photodegradation Parameters for a C12 Dienol

ParameterValueEnvironmental CompartmentNotes
Atmospheric Half-life (vs. •OH)Estimated hours to daysAtmosphereHighly dependent on hydroxyl radical concentration.
Aquatic Photolysis Half-lifePotentially days to weeksSurface WaterDependent on water clarity, depth, and presence of photosensitizers.
Soil Surface PhotolysisLikely significantSoil SurfaceInfluenced by soil composition and sunlight intensity.

Note: The data in this table is illustrative and based on the general properties of conjugated dienols. Specific experimental data for this compound is not currently available in the public domain.

Microbial Degradation Pathways in Soil and Aquatic Systems

Microbial degradation is a key process in the removal of organic compounds from the environment. Long-chain aliphatic alcohols, such as dodecadienols, are generally considered to be biodegradable. nih.gov

In soil , a diverse community of microorganisms, including bacteria and fungi, can utilize this compound as a carbon source. The initial step in the degradation pathway is likely the oxidation of the primary alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. This is a common metabolic pathway for fatty alcohols. nih.gov The resulting unsaturated fatty acid can then be metabolized through the β-oxidation pathway, which sequentially shortens the carbon chain. The double bonds in the molecule may be reduced or isomerized by microbial enzymes to allow for complete degradation.

In aquatic systems , similar microbial degradation processes are expected to occur. Bacteria present in the water column and in sediments can metabolize the compound. The rate of degradation will depend on factors such as the microbial population density, temperature, oxygen availability, and the presence of other nutrients. Long-chain alcohols have been shown to biodegrade rapidly in aquatic environments. nih.gov

Volatilization and Atmospheric Transport of Pheromone Compounds

As a semiochemical, this compound is inherently volatile, which is essential for its function in insect communication. After its release from a dispenser or a calling insect, the compound will volatilize into the atmosphere. The rate of volatilization is dependent on its vapor pressure, as well as environmental factors such as temperature and wind speed. usda.gov

Once in the atmosphere, the transport of the pheromone is governed by atmospheric conditions. It can be dispersed by wind and air currents. While in the gas phase, it is susceptible to photodegradation as described earlier. The atmospheric lifetime of such compounds is expected to be relatively short, on the order of hours. nih.gov

Persistence and Half-life Studies in Controlled and Natural Ecosystems

The persistence of this compound in the environment is expected to be low due to the combined effects of photodegradation and microbial degradation. researchgate.net Studies on other long-chain aliphatic alcohols have shown them to be readily biodegradable. nih.gov

In soil , the half-life is likely to be in the range of days to weeks, depending on the soil type, microbial activity, and environmental conditions. In a study on a similar compound, (E,E)-8,10-dodecadien-1-ol, very low persistence was observed in soil.

In aquatic environments , the half-life is also expected to be short, likely on the order of days. Rapid biodegradation of long-chain alcohols has been reported in aquatic systems. nih.gov

Illustrative Environmental Half-life Data for a C12 Unsaturated Alcohol

Environmental CompartmentEstimated Half-lifeKey Degradation Process(es)
SoilDays to weeksMicrobial degradation, Photodegradation
Surface WaterDaysMicrobial degradation, Photodegradation
AtmosphereHoursPhotodegradation (reaction with •OH)

Note: This table provides estimated half-life ranges based on the properties of similar long-chain unsaturated alcohols. Specific experimental data for this compound is not available.

Ecosystem-level Impacts on Non-Target Organisms and Biodiversity (excluding safety profiles)

Pheromones are known for their high degree of species-specificity, which is a key advantage in their use for pest management as it minimizes the impact on non-target organisms. wikipedia.org The unique blend of pheromone components and their specific ratios are typically only attractive to the target insect species.

The use of pheromones for mating disruption floods an area with the synthetic pheromone, making it difficult for males to locate females. wikipedia.org While this is an effective pest control strategy, it could theoretically interfere with the chemical communication of non-target species that might use one of the pheromone components. However, due to the specificity of the entire pheromone blend required for a behavioral response, significant impacts on the biodiversity of non-target insect communities are not expected. slu.se

Identification and Environmental Fate of Degradation Metabolites

The degradation of this compound through microbial pathways is expected to produce a series of metabolites. The initial oxidation products would be the corresponding aldehyde and carboxylic acid: (5Z,7E)-dodeca-5,7-dienal and (5Z,7E)-dodeca-5,7-dienoic acid.

Subsequent degradation via β-oxidation would lead to the formation of shorter-chain fatty acids. Ultimately, these metabolites are expected to be mineralized to carbon dioxide and water by soil and aquatic microorganisms. nih.gov

Photodegradation can lead to a more complex mixture of products, including various oxygenated and fragmented molecules. The environmental fate of these photoproducts is not well-studied, but they are also likely to be susceptible to further microbial degradation.

Given that the parent compound is a long-chain aliphatic alcohol, its degradation metabolites are likely to be common cellular constituents or readily biodegradable compounds, and therefore are not expected to persist in the environment or pose a significant ecological risk. nih.gov

Future Research Directions and Emerging Paradigms in 5z,7e Dodeca 5,7 Dien 1 Ol Studies

Advanced Genetic Engineering for Sustainable Pheromone Production

The conventional chemical synthesis of insect pheromones can be complex and costly. nih.gov A significant emerging paradigm is the use of metabolic engineering in plants and microorganisms to create bio-factories for sustainable pheromone production. nih.govresearchgate.net Researchers are exploring the heterologous expression of biosynthetic pathway genes in organisms like the oilseed crop Camelina sativa and various yeast strains. nih.govfrontiersin.org

By introducing genes encoding for specific fatty acyl-ACP thioesterases, desaturases, and reductases, scientists can hijack the organism's lipid metabolism to produce pheromone precursors or the final active compounds. nih.govresearchgate.net For instance, the yeast Yarrowia lipolytica has been engineered to produce moth pheromones by integrating multiple copies of the biosynthetic pathway and down-regulating competing native metabolic processes. lu.se Similarly, transient expression of biosynthetic genes in Nicotiana benthamiana has successfully produced multi-component moth sex pheromones that are as effective as their synthetic counterparts in field trapping. nih.gov

Table 1: Key Strategies in Genetic Engineering for Pheromone Production

Strategy Description Example Organism Key Benefit
Metabolic Engineering Modification of cellular metabolism to overproduce target compounds. Yarrowia lipolytica High-yield production of lipid-derived pheromones. lu.se
Heterologous Gene Expression Introduction of genes from one species into another to produce specific enzymes. Camelina sativa Production of pheromone precursors in a non-food oilseed crop. nih.gov

| Transient Expression | Temporary expression of genes in a host plant. | Nicotiana benthamiana | Rapid production and testing of pheromone components. nih.gov |

Novel Delivery Systems for Enhanced Pheromone Application Efficacy

The effectiveness of pheromone-based pest management hinges on the controlled and sustained release of the active compounds. Future research is heavily focused on developing novel delivery systems that protect the volatile pheromone from environmental degradation and ensure its optimal release rate. Nanotechnology offers promising solutions in this area. hexapoda.inscispace.com

Nano-formulations, such as nanogels, nanocapsules, and nanoemulsions, can encapsulate pheromones, increasing their shelf-life and stability under various climatic conditions. hexapoda.iniipseries.orgbanglajol.info These systems allow for a slow and efficient release, which is crucial for applications like mating disruption. scispace.com For example, nanogels have been shown to reduce the evaporation and environmental degradation of highly volatile pheromones. hexapoda.in Researchers are also investigating the use of microparticle dispensers and biodegradable nanofibers as carriers for the controlled release of pheromones. iipseries.orgnih.gov

Understanding Complex Pheromone Blends and Synergistic Interactions

Insect communication is rarely based on a single chemical. Often, it involves complex blends of multiple components, where the ratio and presence of minor compounds can be critical for eliciting a specific behavioral response. A key research direction is to unravel the synergistic and antagonistic interactions within these complex pheromone blends.

For (5Z,7E)-dodeca-5,7-dien-1-ol, this involves identifying other compounds that may be part of the natural pheromone blend of target species and understanding how these components work together. This knowledge is crucial for developing highly specific and effective lures for monitoring and mass trapping.

Application in Conservation Biology and Biodiversity Monitoring

Pheromones are powerful tools not only for pest management but also for conservation biology and biodiversity monitoring. nih.gov They can be used to detect the presence of rare or endangered insect species at low population densities, monitor their population dynamics, and delineate their geographical distribution. nih.govpnas.org

The specificity of pheromones like this compound allows for targeted monitoring without impacting non-target species. This is particularly valuable for assessing the health of ecosystems and identifying biodiversity hotspots. nih.gov Pheromone-based monitoring can also be used to track the spread of invasive species and evaluate the effectiveness of conservation interventions. nih.gov

Climate Change Impacts on Pheromone Communication and Insect Ecology

Climate change presents a significant challenge to the efficacy of pheromone-based strategies. nih.gov Rising temperatures, altered wind patterns, and increased levels of atmospheric pollutants like CO2 and ozone can all affect pheromone communication. nih.govresearchgate.netfrontiersin.org

High temperatures can increase the volatility of pheromones, altering the blend ratio and potentially degrading the molecules, thus reducing their biological efficacy. researchgate.netfrontiersin.orgresearchgate.net Atmospheric pollutants can react with the double bonds in pheromone molecules, leading to their degradation. frontiersin.org Research in this area aims to understand these impacts and develop more resilient pheromone formulations and application strategies. This includes investigating the effects of thermal stress on the enzymatic activity involved in pheromone production by insects. researchgate.net

Machine Learning and Artificial Intelligence in Pheromone Discovery and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize pheromone research. These computational approaches can be used to analyze complex datasets, predict the structure of new pheromone components, and design novel, more potent analogues. nih.govacs.org

AI algorithms can analyze insect behaviors in response to different chemical cues, helping to decode the language of pheromones. thedailysimps.com ML models can be trained to identify potential pheromone genes from genomic data, accelerating the discovery process. researchgate.net Furthermore, computational modeling can simulate the interactions between pheromone molecules and their receptors, providing insights into the mechanisms of olfaction and guiding the design of new attractants. nih.govd-nb.info Deep learning models are also being developed to automate the process of counting trapped insects from images, improving the efficiency of monitoring programs. mdpi.comnih.gov

Table 2: Applications of AI and Machine Learning in Pheromone Research

Application Area Description Potential Impact
Pheromone Discovery Identifying candidate pheromone genes and biosynthetic pathways from genomic and transcriptomic data. researchgate.net Accelerated discovery of new pheromones and a deeper understanding of their evolution.
Pheromone Design In silico design of novel pheromone analogues with enhanced stability or activity. nih.govacs.org Development of more effective and targeted pest control agents.
Behavioral Analysis Analyzing insect behavior in response to pheromone cues to understand the complexities of chemical communication. researchgate.net Improved design of lures and traps based on a better understanding of insect responses.

| Automated Monitoring | Using deep learning to automatically identify and count insects in pheromone traps from images. mdpi.comnih.gov | Increased efficiency and accuracy of pest monitoring programs. |

Interdisciplinary Approaches to Chemical Ecology and Sustainable Pest Management

The future of pest management lies in a holistic, interdisciplinary approach that integrates chemical ecology with fields like genomics, molecular biology, computer science, and agricultural science. The study of this compound is a prime example of where this convergence is happening.

By combining insights from these diverse fields, researchers can develop integrated pest management (IPM) strategies that are not only effective but also environmentally sustainable. This includes the development of "smart" traps that can selectively target pests, the use of pheromones to enhance the efficacy of biological control agents, and the development of crop varieties that are less susceptible to pest attacks.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (5Z,7E)-dodeca-5,7-dien-1-ol in laboratory settings?

  • Methodological Answer :

  • Conduct a risk assessment using Safety Data Sheets (SDS) for structurally similar compounds (e.g., unsaturated alcohols like dodecan-1-ol or dienol derivatives). Key hazards include flammability (GHS02) and skin/eye irritation (GHS07) .
  • Implement engineering controls: Use fume hoods for volatile handling, ground equipment to prevent static discharge, and store in flame-proof cabinets.
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use face shields and fire-retardant clothing.
  • Emergency measures: In case of skin contact, rinse immediately with water and remove contaminated clothing; for eye exposure, irrigate for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can stereochemical purity be ensured?

  • Methodological Answer :

  • Synthesis Strategies :
  • Utilize Wittig or Horner-Wadsworth-Emmons reactions to install conjugated double bonds (5Z,7E) from aldehyde precursors. Control stereochemistry via stabilized ylides or phosphonate reagents .
  • Protect the alcohol group during synthesis (e.g., silyl ethers) to prevent undesired side reactions.
  • Stereochemical Validation :
  • Analyze geometric isomers using gas chromatography (GC) with chiral columns or nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangement .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • NMR Spectroscopy :
  • 1H^1H-NMR: Expect coupling patterns for conjugated dienes (J ≈ 10–15 Hz for trans, 6–12 Hz for cis). Allylic protons adjacent to OH may show deshielding .
  • 13C^{13}C-NMR: Carbons in the diene system (C5–C7) resonate at δ 115–135 ppm.
  • Mass Spectrometry (MS) :
  • Use high-resolution MS (HRMS) to confirm molecular formula. Fragmentation patterns may include loss of H2_2O (m/z −18) or cleavage at double bonds.
  • Infrared (IR) :
  • Look for O-H stretches (3200–3600 cm1^{-1}) and C=C stretches (1650–1600 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity) of this compound across different studies?

  • Methodological Answer :

  • Purity Assessment :
  • Verify compound purity via HPLC or GC-MS. Impurities (e.g., oxidation products) may skew solubility or reactivity data .
  • Reproducibility Checks :
  • Replicate experiments using identical conditions (solvent, temperature, catalysts). Cross-reference methodologies from primary literature to identify variables (e.g., inert atmosphere vs. ambient conditions) .
  • Computational Modeling :
  • Predict solubility parameters using COSMO-RS or Hansen solubility parameters to reconcile experimental discrepancies .

Q. What computational chemistry approaches are suitable for predicting the reactivity and stereochemical outcomes of reactions involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) :
  • Calculate transition states for cycloaddition reactions (e.g., Diels-Alder) to predict regioselectivity and stereoselectivity. Use software like Gaussian or ORCA .
  • Molecular Dynamics (MD) Simulations :
  • Model solvent effects on reaction pathways. Polar solvents may stabilize zwitterionic intermediates in nucleophilic additions.
  • Docking Studies :
  • If the compound acts as a ligand (e.g., in pheromone studies), simulate binding affinities to receptor proteins using AutoDock Vina .

Q. What strategies optimize the use of this compound in asymmetric synthesis, particularly in achieving high enantiomeric excess?

  • Methodological Answer :

  • Chiral Catalysts :
  • Employ Sharpless epoxidation or Jacobsen-Katsuki conditions to induce asymmetry in downstream reactions.
  • Kinetic Resolution :
  • Use lipases or transition-metal catalysts (e.g., Ru-BINAP) to selectively transform one enantiomer .
  • Analytical Validation :
  • Monitor enantiomeric excess (ee) via chiral HPLC or 19F^{19}F-NMR with chiral derivatizing agents .

Methodological Notes for Data Presentation

  • Tables/Figures :
    • Include comparative tables of spectral data (e.g., 1H^1H-NMR shifts across solvents) with citations to primary literature .
    • For computational results, provide Cartesian coordinates of optimized geometries in supplementary data .
  • Literature Review :
    • Use SciFinder or Reaxys to compile synthetic protocols and safety data, avoiding non-peer-reviewed sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.